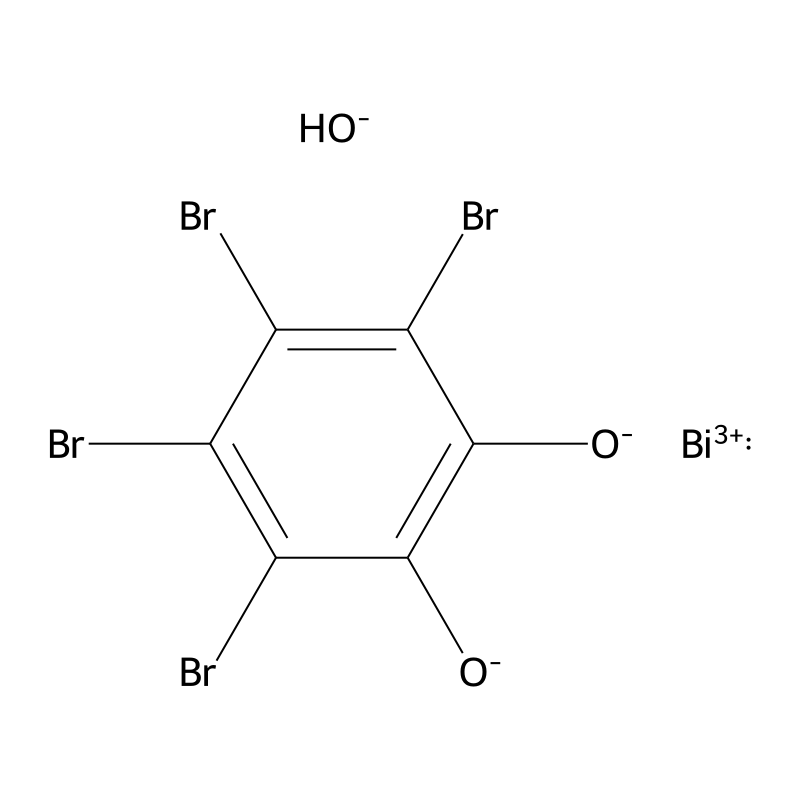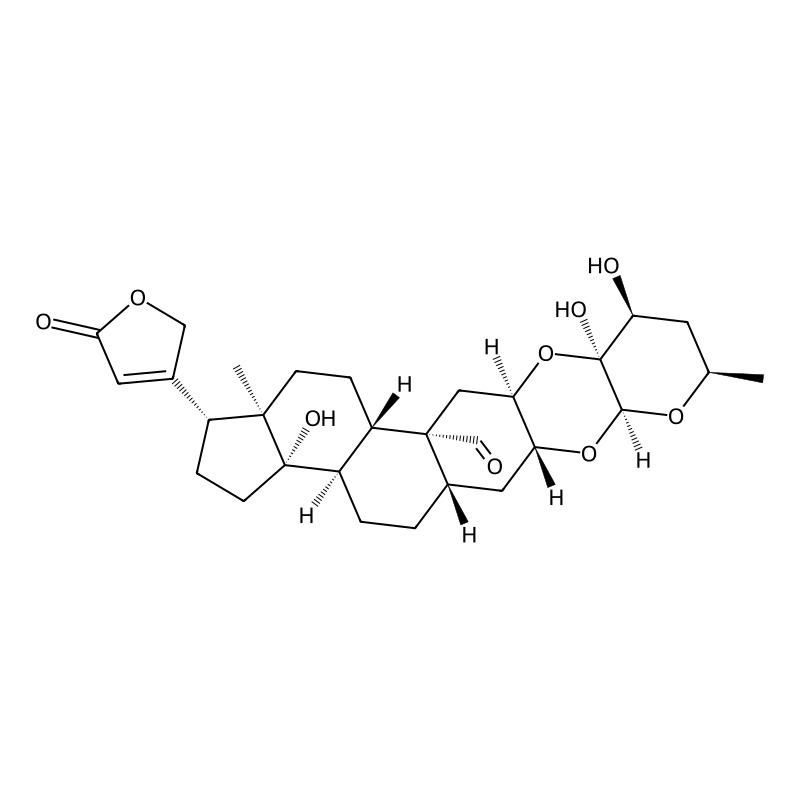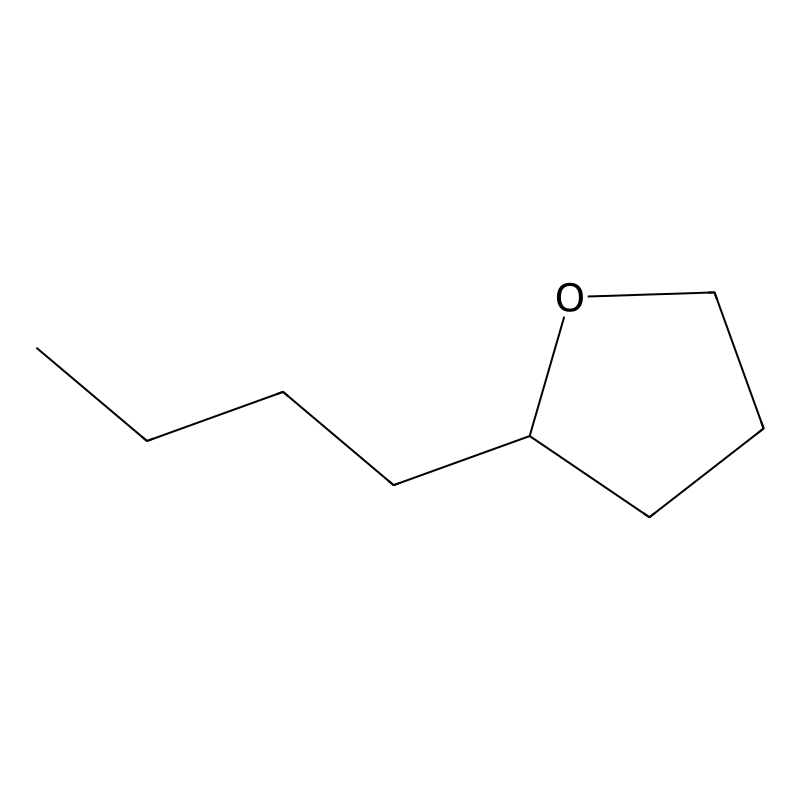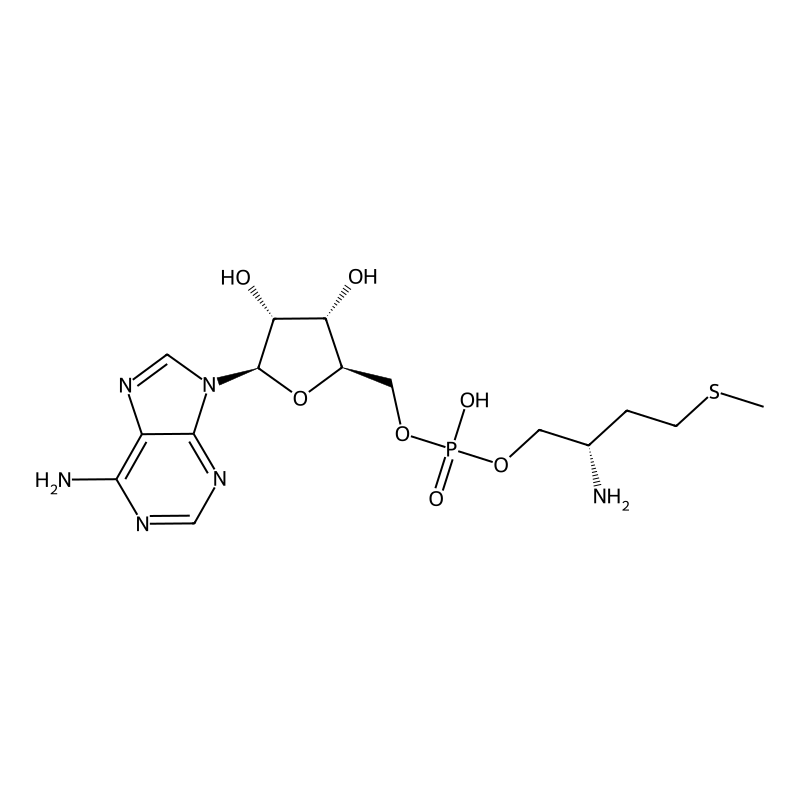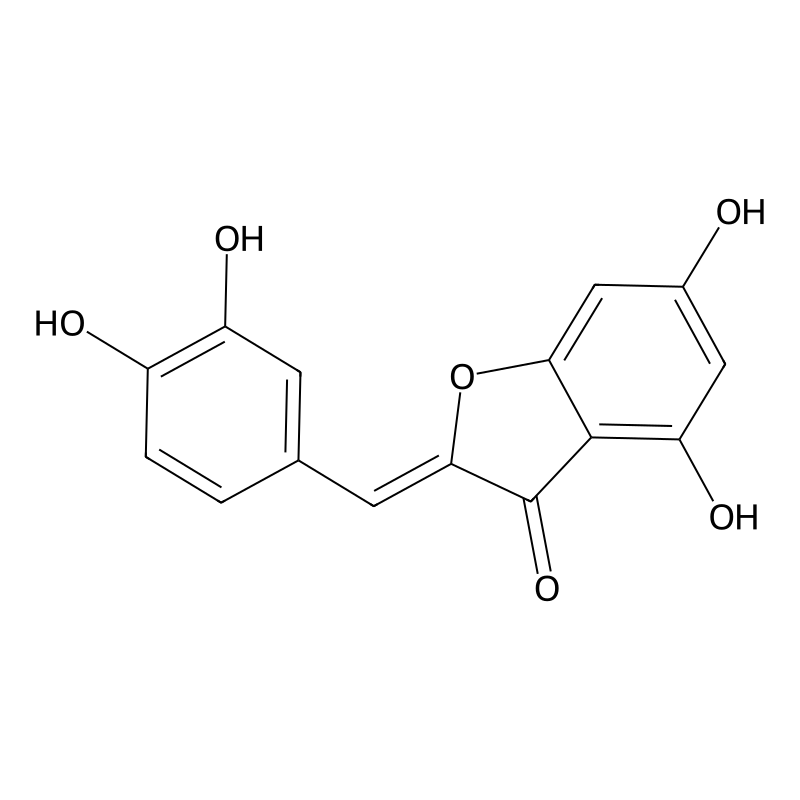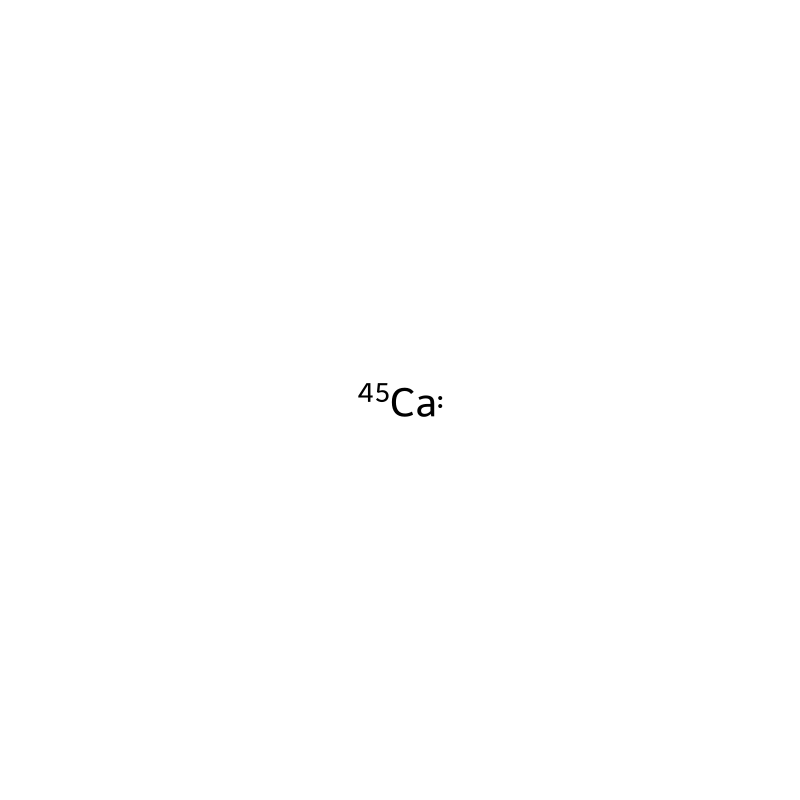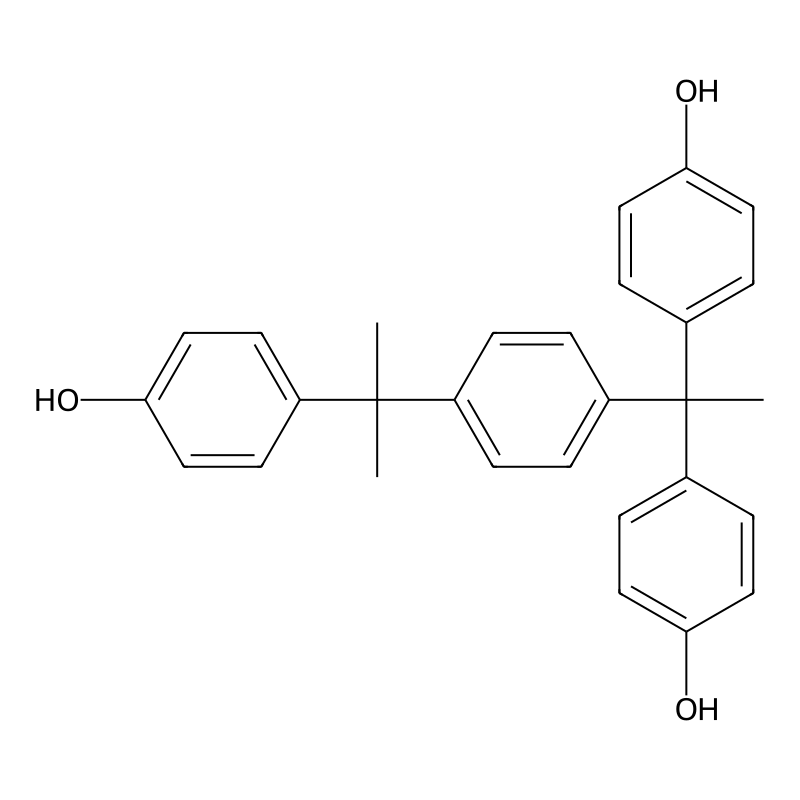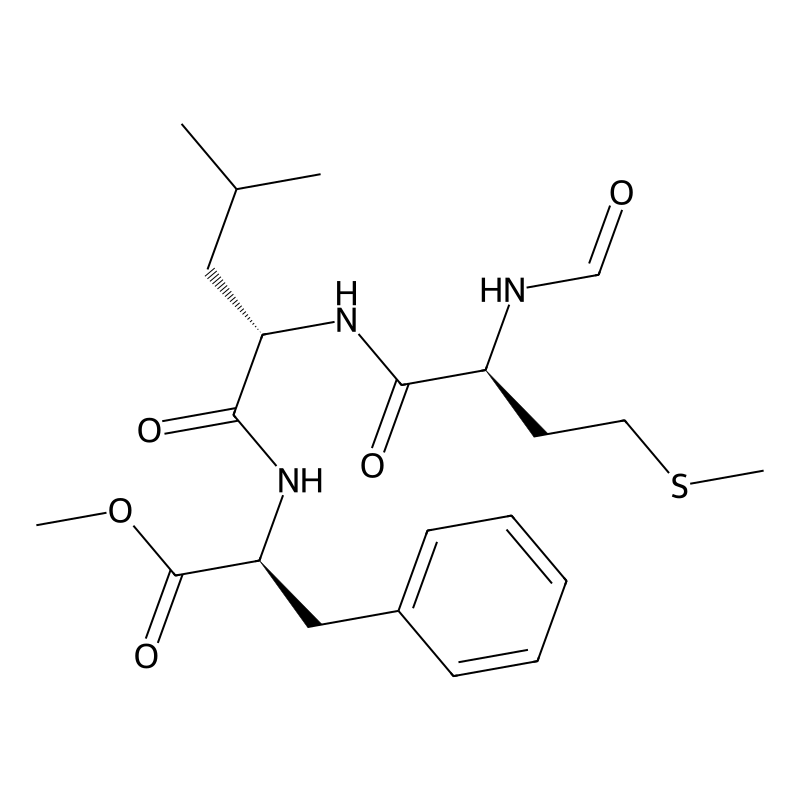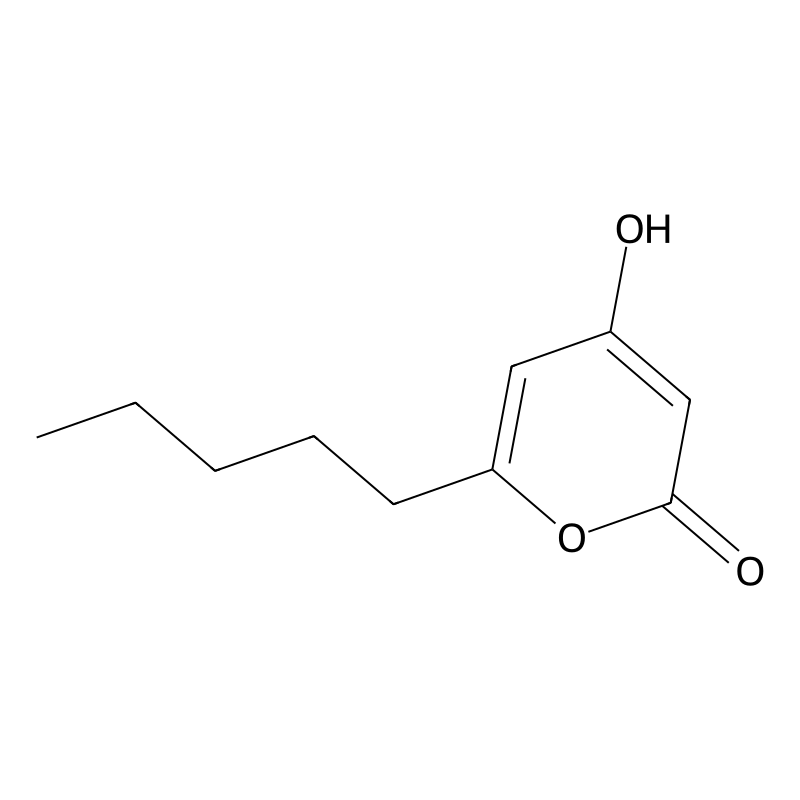(R)-1-Phenyl-1-heptanol, ee 91%
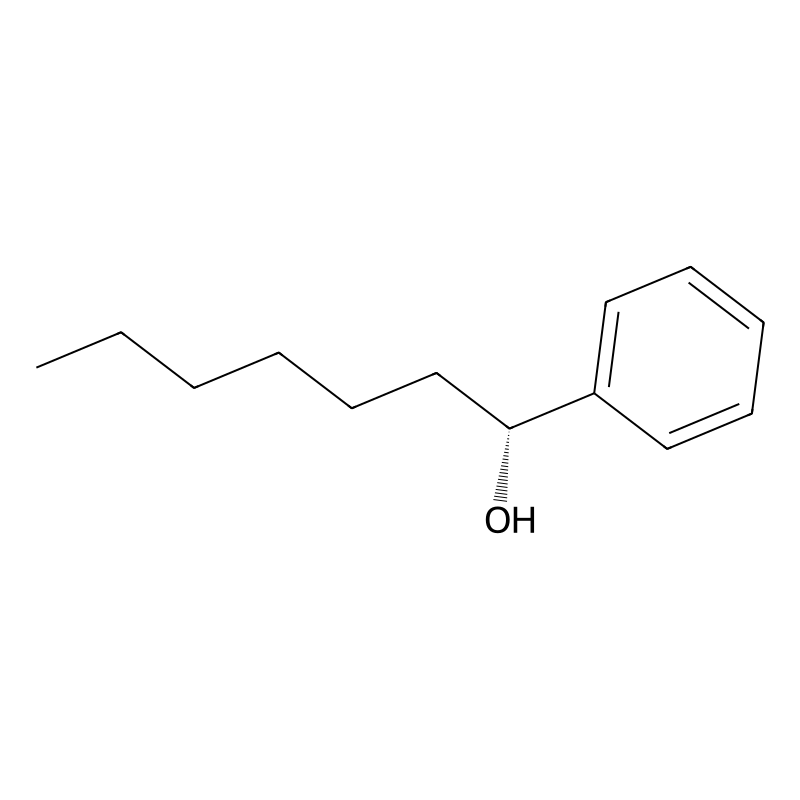
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
As a Chiral Ligand or Auxiliary
Due to its chirality, (R)-1-Phenyl-1-heptanol can be employed as a ligand or auxiliary in asymmetric synthesis reactions. These reactions produce enantioenriched products, crucial for developing pharmaceuticals and other chiral drugs. The hydroxyl group and the phenyl ring can interact with metal centers in catalysts, influencing the reaction pathway and promoting the formation of one enantiomer over the other [1].
Source
[1] Stereoselective Hydrocyanation of Aryl Aldehydes Catalyzed by Zn(II)-BINAPOL Complexes and (R)-1-Phenylethanol as Chiral Auxiliary -
As a Building Block for Synthesis
The presence of both a hydroxyl group and a phenyl ring makes (R)-1-Phenyl-1-heptanol a valuable building block for organic synthesis. Researchers can utilize it as a starting material for the preparation of more complex molecules with desired properties. For example, it can be converted into esters, ethers, or amines, which can then be further elaborated into functional materials or drug candidates [2].
Source
[2] Organic Reactions, Volume 69 (reference to the specific use of (R)-1-Phenyl-1-heptanol as a building block might require further literature search)
As a Chiral Solvating Agent
(R)-1-Phenyl-1-heptanol can potentially act as a chiral solvating agent. Solvents play a crucial role in influencing reaction rates and selectivities. By using a chiral solvent, researchers can potentially achieve enantioselectivity in reactions that wouldn't be selective in achiral solvents [3].
